molecular formula C7H17NO B13208574 2-Ethoxy-3-methylbutan-1-amine

2-Ethoxy-3-methylbutan-1-amine

Cat. No.: B13208574
M. Wt: 131.22 g/mol
InChI Key: HDDYVICJSDXPGI-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylbutan-1-amine (hypothetical structure; exact data inferred from analogs) is a branched primary amine featuring an ethoxy group at the C2 position and a methyl group at C3. Its molecular formula is C₇H₁₇NO, with a molecular weight of 131.22 g/mol.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-ethoxy-3-methylbutan-1-amine

InChI

InChI=1S/C7H17NO/c1-4-9-7(5-8)6(2)3/h6-7H,4-5,8H2,1-3H3

InChI Key

HDDYVICJSDXPGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 2-ethoxy-3-methylbutyl chloride with ammonia or a primary amine under basic conditions can yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and temperature control to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-methylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce secondary amines .

Scientific Research Applications

2-Ethoxy-3-methylbutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methylbutan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may act on specific enzymes or receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-Ethoxy-3-methylbutan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Data
This compound C₇H₁₇NO 131.22 Ethoxy (C2), methyl (C3), primary amine Higher lipophilicity vs. methoxy analogs
2-Ethyl-2-methoxybutan-1-amine C₇H₁₇NO 131.22 Methoxy (C2), ethyl (C2), primary amine NMR: δ 1.07 (s, 6H, 2×CH₃)
3-Methoxy-3-methylbutan-1-amine HCl C₆H₁₄ClNO 151.64 Methoxy (C3), methyl (C3), HCl salt ¹H NMR (DMSO-d6): δ 3.05 (OCH₃), 1.07 (2×CH₃)
1-(2-Methoxyphenyl)-3-methylbutan-1-amine C₁₂H₁₉NO 193.29 Methoxyphenyl (C1), methyl (C3), primary amine Aromatic ring increases lipophilicity
Key Observations:

Substituent Position: The ethoxy group at C2 in this compound introduces greater steric bulk and electron-donating effects compared to the methoxy group at C3 in 3-Methoxy-3-methylbutan-1-amine HCl. This positional difference may reduce solubility in polar solvents but enhance stability in organic phases .

Functional Group Impact :

  • Aromatic vs. Aliphatic Amines : The methoxyphenyl group in 1-(2-Methoxyphenyl)-3-methylbutan-1-amine enables π-π stacking interactions, which are absent in aliphatic analogs like this compound. This property could make the former more suitable for applications requiring aromatic recognition (e.g., drug design) .
  • Salt Formation : The hydrochloride salt of 3-Methoxy-3-methylbutan-1-amine exhibits altered solubility (freely soluble in polar solvents) and a distinct ¹H NMR profile due to protonation of the amine .
Yield and Purification Challenges:
  • The ethoxy derivative’s synthesis (Preparation 102, ) requires careful control of reaction temperature (60°C) and stoichiometry to avoid over-alkylation.
  • Purification of branched amines often necessitates silica gel chromatography or recrystallization due to by-product formation.

Spectroscopic and Physicochemical Properties

  • ¹H NMR Signatures :

    • 3-Methoxy-3-methylbutan-1-amine HCl : δ 3.05 (s, 3H, OCH₃), 1.07 (s, 6H, 2×CH₃) .
    • 2-Ethyl-2-methoxybutan-1-amine : δ 1.07 (s, 6H, 2×CH₃), indicating a quaternary carbon with two methyl groups .
    • Inferred for this compound: A triplet for the ethoxy CH₂ group (δ ~1.3–1.5 ppm) and a singlet for the C3 methyl group (δ ~1.1 ppm).
  • Lipophilicity :

    • The ethoxy group increases logP compared to methoxy analogs, as seen in the higher molecular weight of 1-(2-Methoxyphenyl)-3-methylbutan-1-amine (193.29 vs. 131.22) .

Biological Activity

2-Ethoxy-3-methylbutan-1-amine is an organic compound that has garnered interest due to its potential biological activities. This amine derivative is characterized by its ethoxy and methyl substituents, which may influence its interaction with biological systems. The following sections explore the compound's biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC7H17NO
Molecular Weight129.22 g/mol
IUPAC NameThis compound
CAS Number[Not specified in sources]

The biological activity of this compound is primarily attributed to its amine group, which allows it to interact with various biological molecules, including enzymes and receptors. The ethoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways.
  • Antioxidant Activity : Potential to scavenge free radicals, contributing to cellular protection.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. For instance, studies on related amines have shown significant free radical scavenging activity, suggesting that this compound could possess similar effects .

Case Studies and Research Findings

  • Study on Metabolomic Responses :
    A comprehensive analysis of metabolomic changes in cells exposed to various xenobiotics, including amines, highlighted alterations in metabolic pathways associated with oxidative stress and cell proliferation . Although this compound was not directly tested, the findings support the hypothesis that such compounds can significantly affect cellular metabolism.
  • Comparative Analysis :
    Research comparing various amines indicated that structural modifications, such as the presence of ethoxy groups, can enhance biological activity through improved receptor binding and metabolic stability. This suggests that this compound might exhibit enhanced activity compared to simpler amines.
  • Potential Therapeutic Applications :
    Given the compound's potential for enzyme inhibition and antioxidant activity, there is interest in exploring its use as a therapeutic agent in conditions like Alzheimer's disease or other neurodegenerative disorders where oxidative stress plays a crucial role .

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